molecular formula C10H13NO B170158 1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone CAS No. 199192-11-5

1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone

Cat. No. B170158
M. Wt: 163.22 g/mol
InChI Key: LMJOAKRDNPWSSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone is a chemical compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 g/mol .


Molecular Structure Analysis

The InChI string for 1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone is InChI=1S/C10H13NO/c1-8(12)9-5-7-11-6-3-2-4-10(9)11/h5,7H,2-4,6H2,1H3 . This provides a standardized way to represent the compound’s molecular structure.


Chemical Reactions Analysis

Specific chemical reactions involving 1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone are not available from the search results. For detailed reaction information, it is recommended to refer to specialized chemical databases or literature .

properties

IUPAC Name

1-(5,6,7,8-tetrahydroindolizin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(12)9-5-7-11-6-3-2-4-10(9)11/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJOAKRDNPWSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2CCCCN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone

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